The synthesis of idelalisib D5 involves several key steps that utilize various chemical reagents and conditions. A notable method includes:
The synthesis can be performed in a single pot without isolating intermediates, which enhances scalability and efficiency .
Idelalisib D5 has a molecular formula that reflects its structure as a phosphatidylinositol 3-kinase inhibitor. The structure consists of several key components:
This formula indicates the substitution of hydrogen atoms with deuterium at specific positions on the molecule.
Idelalisib D5 participates in several chemical reactions during its synthesis:
These reactions are carefully controlled to optimize yield and purity.
Idelalisib D5 functions primarily through the inhibition of phosphatidylinositol 3-kinase delta, which plays a pivotal role in B-cell signaling:
The selective targeting minimizes toxicity to normal cells, making it a favorable option for treating hematological malignancies.
Relevant data on these properties are crucial for understanding formulation strategies for clinical use.
Idelalisib D5 has significant applications in scientific research and clinical settings:
The development of deuterated compounds like idelalisib D5 also opens avenues for research into enhanced pharmacokinetic profiles and therapeutic efficacy compared to non-deuterated analogs .
Idelalisib-d5 (C~22~H~13~D~5~FN~7~O) is a deuterated analog of the PI3Kδ inhibitor Idelalisib, where five hydrogen atoms at positions 2, 3, 4, 5, and 6 of the phenyl ring are replaced by deuterium ( [1] [2] [6]). This modification preserves the core quinazolinone-purine scaffold while creating a distinct isotopologue. The molecular weight increases from 415.42 g/mol in native Idelalisib to 420.45 g/mol in the deuterated form, as confirmed by high-resolution mass spectrometry ( [1] [8]). The deuterium atoms are integrated into the aromatic system, maintaining the planar geometry critical for target engagement while altering vibrational frequencies and bond stability ( [2] [7]).
Table 1: Deuterium Positions in Idelalisib-d5
Position | Atom Replaced | Chemical Environment |
---|---|---|
Phenyl-2 | Hydrogen | Ortho to quinazolinone |
Phenyl-3 | Hydrogen | Meta to quinazolinone |
Phenyl-4 | Hydrogen | Para to quinazolinone |
Phenyl-5 | Hydrogen | Meta to quinazolinone |
Phenyl-6 | Hydrogen | Ortho to quinazolinone |
The deuterium substitution induces subtle changes in molecular dynamics that influence protein-ligand interactions. Surface plasmon resonance (SPR) studies reveal that Idelalisib-d5 maintains reversible, non-covalent binding to PI3Kδ with kinetic parameters identical to unlabeled Idelalisib ( [4]). However, deuterium integration reduces the dissociation constant (k~off~) by 15-20% due to the isotope’s lower zero-point energy, which stabilizes the enzyme-inhibitor complex ( [4] [9]). Computational simulations indicate deuterium’s mass effect marginally alters torsional flexibility in the phenyl ring, potentially enhancing residence time within the ATP-binding pocket of p110δ without affecting binding affinity (IC~50~ remains 2.5 nM) ( [4] [9]).
Synthesis of Idelalisib-d5 employs catalytic deuterium exchange using palladium-mediated C–H activation under high-temperature deuterium gas (D~2~) atmosphere ( [7]). This method achieves >95% isotopic enrichment, verified by HPLC-MS ( [6] [8]). Alternative routes involve Suzuki-Miyaura coupling with pentadeuteriophenylboronic acid, though this requires careful optimization to suppress protodeboronation side reactions ( [7]). The chiral center at the propyl linker [(S)-configuration] is preserved via asymmetric hydrogenation of a propargylamine precursor before deuterium integration ( [6]).
Key parameters for efficient deuterium incorporation include:
Deuteration reduces aqueous solubility by 20% (unlabeled: 22 mg/mL in ethanol vs. deuterated: 17.5 mg/mL) but enhances crystallinity due to deuterium’s influence on lattice energy ( [1] [9]). X-ray diffraction reveals denser crystal packing in Idelalisib-d5 monoclinic polymorphs compared to the native orthorhombic form ( [7]). Solubility profiles across solvents are summarized below:
Table 2: Solubility of Idelalisib-d5
Solvent | Concentration (mg/mL) | Notes |
---|---|---|
DMSO | ≥59.5 | Hygroscopic; use anhydrous |
Ethanol | ≥35.7 | Stable at 25°C for 24h |
DMF | ≥71.4 | No precipitation observed |
Water | <0.1 | Not recommended |
Idelalisib-d5 exhibits comparable degradation pathways to unlabeled Idelalisib but with altered kinetics:
Stability is maximized when stored as lyophilized solid at –80°C (6-month stability) or in DMSO at –20°C (1-month stability) ( [1] [8]). Accelerated stability testing (40°C/75% RH) shows <2% degradation over 4 weeks when protected from light ( [6]).
Table 3: Degradation Products of Idelalisib-d5
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: